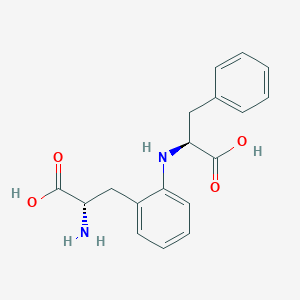
(S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid is a chiral amino acid derivative. This compound is characterized by its complex structure, which includes an amino group, a carboxyl group, and a phenyl group. It is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-phenylalanine and 2-nitrobenzaldehyde.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or methanol, and the temperatures are maintained between 0°C and room temperature to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid may involve:
Large-scale reactors: To handle the bulk quantities of reagents.
Automated systems: For precise control of reaction conditions.
Purification techniques: Such as crystallization or chromatography to obtain the pure product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the nitro group (if present in intermediates) to an amine is a common reaction.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Conversion to primary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
科学的研究の応用
Chemistry
Building Block: Used in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Protein Engineering: Used in the design of novel proteins with enhanced properties.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Diagnostics: Used in the development of diagnostic agents for imaging and disease detection.
Industry
Material Science: Incorporated into polymers to enhance their mechanical properties.
Agriculture: Used in the synthesis of agrochemicals for crop protection.
作用機序
The mechanism by which (S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
(S)-Phenylalanine: A simpler amino acid with a phenyl group.
(S)-2-Amino-3-(2-nitrophenyl)propanoic acid: A related compound with a nitro group instead of the carboxy-phenylethyl group.
Uniqueness
Structural Complexity: The presence of both amino and carboxyl groups along with a phenyl group makes it more versatile in chemical reactions.
Chirality: The specific stereochemistry (S-configuration) imparts unique biological activities compared to its racemic or ®-counterparts.
This detailed overview provides a comprehensive understanding of (S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C18H20N2O4 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
(2S)-2-[2-[(2S)-2-amino-2-carboxyethyl]anilino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H20N2O4/c19-14(17(21)22)11-13-8-4-5-9-15(13)20-16(18(23)24)10-12-6-2-1-3-7-12/h1-9,14,16,20H,10-11,19H2,(H,21,22)(H,23,24)/t14-,16-/m0/s1 |
InChIキー |
QNMXGQFHQOHBGX-HOCLYGCPSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C[C@@H](C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


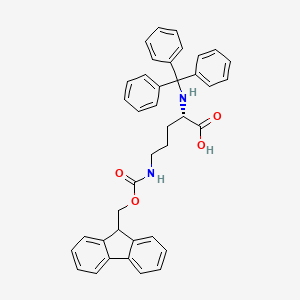
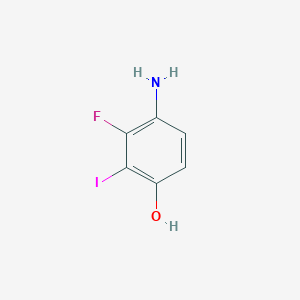

![18-tridecan-7-yl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13145039.png)
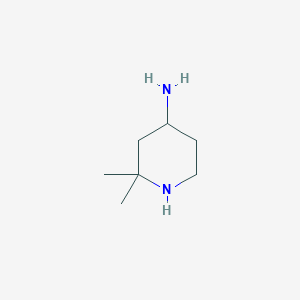
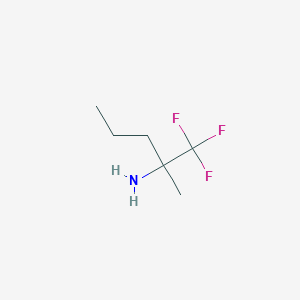
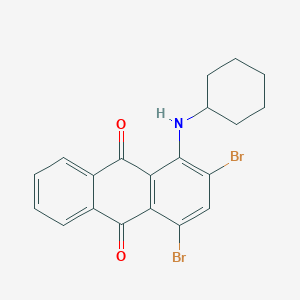
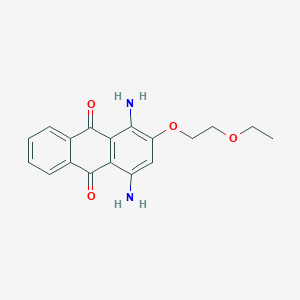
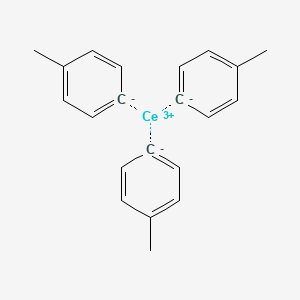
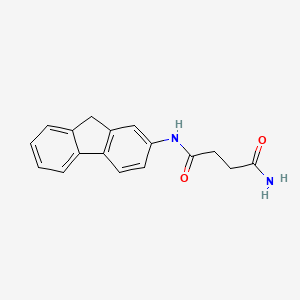
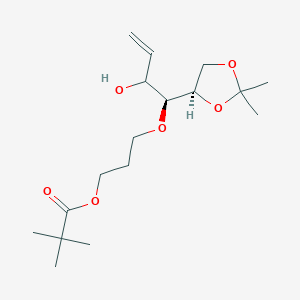
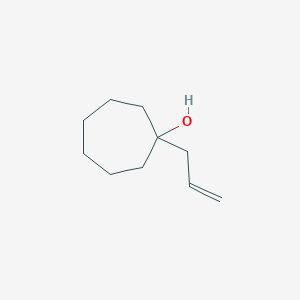
![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)
![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
